1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
説明
This compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 3-position, linked via a methyl-piperidinyl moiety to an ethanone backbone bearing a 3-(trifluoromethyl)phenyl group. The cyclopropyl substituent enhances steric rigidity and metabolic stability compared to bulkier alkyl groups, while the trifluoromethyl group improves lipophilicity and receptor-binding affinity due to its electron-withdrawing nature .
特性
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)16-5-1-3-13(9-16)11-18(27)26-8-2-4-14(12-26)10-17-24-19(25-28-17)15-6-7-15/h1,3,5,9,14-15H,2,4,6-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAMBAYLOBMIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex heterocyclic compound featuring both oxadiazole and piperidine moieties. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.32 g/mol. The compound's structure integrates a cyclopropyl group, an oxadiazole ring, and a trifluoromethyl phenyl group, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.32 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that oxadiazole derivatives can inhibit several enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
These interactions suggest potential applications in cancer therapy, where modulation of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Properties
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown effectiveness in inhibiting cancer cell lines through various pathways:
- Inhibition of telomerase activity : This leads to decreased cellular immortality, a hallmark of cancer cells.
- HDAC inhibition : This mechanism alters gene expression related to cell cycle progression and apoptosis .
A systematic review identified that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer effects. The specific compound may share these properties due to the presence of the oxadiazole ring which is known for its bioactivity .
Antimicrobial Activity
In addition to anticancer effects, compounds containing oxadiazole structures have been investigated for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Preliminary data suggests that similar compounds demonstrate significant activity against various bacterial strains .
Study 1: Anticancer Efficacy
A study published in Nature Reviews examined the efficacy of various oxadiazole derivatives against breast cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability by inducing apoptosis through caspase activation pathways.
Study 2: Antimicrobial Screening
Research published in Journal of Medicinal Chemistry reported on the synthesis and screening of oxadiazole derivatives for antimicrobial activity. Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics.
類似化合物との比較
Oxadiazole Substituents
- Cyclopropyl (Target) : Provides steric hindrance and metabolic stability compared to isopropyl or aryl groups. This may reduce off-target interactions while maintaining binding affinity .
- o-Tolyl () : The bulky aromatic substituent may enhance π-π stacking but reduce solubility, limiting bioavailability .
Piperidine Linker Modifications
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperidine-oxadiazole core in this compound?
- Answer : The synthesis of analogous piperidine-oxadiazole scaffolds often employs structure-guided design, such as coupling 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid derivatives with piperidine intermediates via reductive amination or alkylation. For example, highlights the use of fragment-based optimization to enhance binding potency and metabolic stability . Key steps include:
- Cyclopropane ring installation via [2+1] cycloaddition or cross-coupling.
- Oxadiazole formation using nitrile oxides and amidoximes under microwave-assisted conditions.
- Piperidine functionalization via alkylation with bromomethyl-oxadiazole intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Analytical methods should combine:
- HPLC (≥98% purity, C18 column, acetonitrile/water gradient).
- NMR (1H/13C) to confirm substituent positions (e.g., trifluoromethylphenyl integration at δ 7.5–8.0 ppm).
- HRMS for molecular ion verification (e.g., [M+H]+ calculated for C22H23F3N3O2: 442.1712).
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects, as seen in structurally related oxadiazole-piperidine derivatives .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are critical for optimizing FLAP or mGlu5 receptor binding in this scaffold?
- Oxadiazole substitution : 3-Cyclopropyl enhances metabolic stability vs. bulkier groups (e.g., phenyl), reducing CYP3A4 interactions .
- Piperidine methylation : Improves blood-brain barrier penetration in CNS targets (e.g., mGlu5 PAMs) .
- Trifluoromethylphenyl positioning : Para-substitution (vs. meta) in similar compounds increases lipophilicity (logP ~3.5) but may reduce solubility; balance via prodrug strategies .
- Data contradiction : While cyclopropyl improves DMPK in FLAP inhibitors , it may reduce aqueous solubility (>50 µM in PBS), necessitating formulation optimization.
Q. How can in vivo efficacy be evaluated for this compound in disease models?
- Murine ex vivo whole blood assays : Measure LTB4 inhibition (IC50 < 100 nM target) to assess anti-inflammatory potential .
- Rodent behavioral models : For CNS targets, use conditioned avoidance (MED = 30 mg/kg) or novel object recognition (MED = 1 mg/kg) to quantify procognitive effects .
- Pharmacokinetic profiling : Cross-species CL/F (human predicted <20% liver blood flow) and brain-to-plasma ratios (>0.3) via LC-MS/MS .
Q. What computational methods aid in predicting off-target risks or metabolic pathways?
- Answer : Leverage:
- Docking simulations (e.g., AutoDock Vina) to assess FLAP/mGlu5 binding poses vs. off-targets (e.g., hERG, Ki < 10 µM acceptable).
- CYP450 inhibition assays : Prioritize compounds with IC50 > 10 µM for CYP3A4/2D6 to mitigate drug-drug interaction risks, as validated in .
- In silico metabolism prediction (e.g., StarDrop): Identify labile sites (e.g., piperidine N-dealkylation) for deuterium stabilization .
Methodological Considerations
Q. How to resolve discrepancies between in vitro binding potency and functional cellular activity?
- Answer : Discrepancies often arise from:
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate with cellular IC50.
- Protein binding : Adjust for unbound fraction via equilibrium dialysis (e.g., fu > 5% required for efficacy) .
- Target engagement : Apply CETSA (cellular thermal shift assay) to confirm intracellular target binding .
Q. What strategies mitigate metabolic instability in the piperidine-oxadiazole scaffold?
- Bioisosteric replacement : Swap oxadiazole with 1,3,4-thiadiazole to reduce CYP-mediated oxidation.
- Deuterium incorporation : Stabilize α-carbons in piperidine against oxidative N-dealkylation.
- Prodrug derivatization : Esterify carboxylates (e.g., ethanone to ethyl carbonate) to enhance oral bioavailability .
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